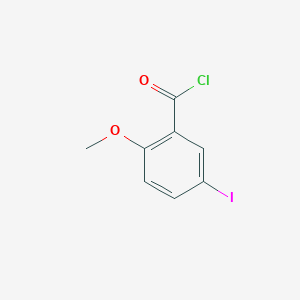
5-Iodo-2-methoxybenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-2-methoxybenzoyl chloride: is an organic compound with the molecular formula C8H6ClIO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with iodine at the 5-position and a methoxy group at the 2-position. This compound is used in various chemical syntheses and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methoxybenzoyl chloride typically involves the iodination of 2-methoxybenzoyl chloride. One common method starts with 2-methoxybenzoic acid, which undergoes iodination using iodine and a suitable oxidizing agent to form 5-iodo-2-methoxybenzoic acid. This intermediate is then converted to this compound using thionyl chloride (SOCl2) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 5-Iodo-2-methoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Reduction Reactions: The compound can be reduced to 5-iodo-2-methoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can convert the methoxy group to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: 5-substituted-2-methoxybenzoyl derivatives.
Reduction: 5-iodo-2-methoxybenzyl alcohol.
Oxidation: 5-iodo-2-methoxybenzoic acid.
Aplicaciones Científicas De Investigación
Chemistry: 5-Iodo-2-methoxybenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules .
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment. This modification can help in studying the structure and function of these biomolecules .
Medicine: The compound is explored for its potential in drug development, particularly in designing molecules that can interact with specific biological targets. Its derivatives may exhibit pharmacological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments .
Mecanismo De Acción
The mechanism of action of 5-Iodo-2-methoxybenzoyl chloride involves its reactivity towards nucleophiles. The benzoyl chloride moiety is highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity is utilized in various chemical modifications and synthesis processes .
Comparación Con Compuestos Similares
2-Methoxybenzoyl chloride: Lacks the iodine substitution, making it less reactive in certain substitution reactions.
5-Chloro-2-methoxybenzoyl chloride: Similar structure but with chlorine instead of iodine, leading to different reactivity and applications.
4-Methoxybenzoyl chloride: Substitution at the 4-position instead of the 2-position, affecting its chemical properties and reactivity.
Uniqueness: 5-Iodo-2-methoxybenzoyl chloride is unique due to the presence of both iodine and methoxy groups, which confer distinct reactivity patterns. The iodine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions compared to its chloro or unsubstituted counterparts .
Propiedades
Número CAS |
115860-69-0 |
|---|---|
Fórmula molecular |
C8H6ClIO2 |
Peso molecular |
296.49 g/mol |
Nombre IUPAC |
5-iodo-2-methoxybenzoyl chloride |
InChI |
InChI=1S/C8H6ClIO2/c1-12-7-3-2-5(10)4-6(7)8(9)11/h2-4H,1H3 |
Clave InChI |
CDYVIRSFYCLQTM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)I)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















